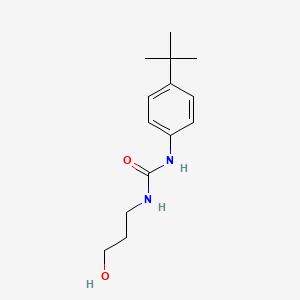

1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea

Descripción general

Descripción

1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea, also known as TBHP, is an organic compound used in various scientific research applications. It is a colorless, odorless solid that is soluble in organic solvents. TBHP is a versatile reagent with many useful properties, including its ability to act as a reducing agent, a catalyst, and a scavenger of oxygen. This compound has been studied extensively in recent years, and its potential applications in the fields of biochemistry and physiology have been explored.

Aplicaciones Científicas De Investigación

Hypotensive and Antiarrhythmic Properties

1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea and related compounds have been synthesized and evaluated for their potential medicinal properties. One study found that similar compounds exhibited significant hypotensive (blood pressure lowering) action and antiarrhythmic (preventing or alleviating irregular heartbeats) activities. These findings suggest potential therapeutic applications in treating hypertension and arrhythmia (Chalina, Chakarova, & Staneva, 1998).

Free Radical Scavenging and Cardioprotective Effects

Research has also explored the role of structurally similar compounds as free radical scavengers. Compounds like 1-(3- tert-butyl-2-hydroxy-5-methoxyphenyl)-3-(3-pyridylmethyl) urea hydrochloride demonstrated effectiveness in reducing myocardial infarct size in animal models, indicating potential applications in treating heart diseases and as cardioprotective agents (Hashimoto et al., 2001).

Photodynamic Therapy and Molecular Devices

There's also research into the use of similar urea derivatives in the development of molecular devices and photodynamic therapy applications. These compounds have shown the ability to undergo photoisomerization and interact with other molecules in ways that are useful for creating molecular devices and therapeutic agents (Lock et al., 2004).

Cancer Research

In cancer research, derivatives of 1-aryl-3-(2-chloroethyl) ureas, a group to which 1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea is related, have shown promising cytotoxic and antineoplastic activities. Studies have focused on their distribution, metabolism, and efficacy in antineoplastic treatments, indicating their potential as new antineoplastic agents (Maurizis et al., 1998).

Inhibition of Translation Initiation in Cancer Therapy

Symmetrical N,N'-diarylureas, which share structural similarities with 1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea, have been identified as potent activators of the eIF2α kinase heme regulated inhibitor. These compounds have shown promise in inhibiting cancer cell proliferation, providing a potential pathway for developing non-toxic, target-specific anti-cancer agents (Denoyelle et al., 2012).

Propiedades

IUPAC Name |

1-(4-tert-butylphenyl)-3-(3-hydroxypropyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)11-5-7-12(8-6-11)16-13(18)15-9-4-10-17/h5-8,17H,4,9-10H2,1-3H3,(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBDGTCJFUOSNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea | |

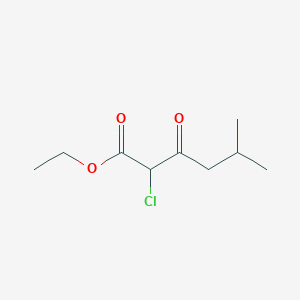

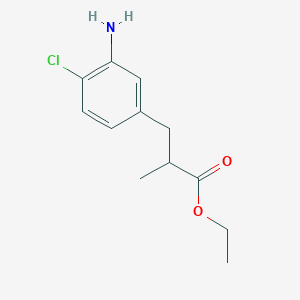

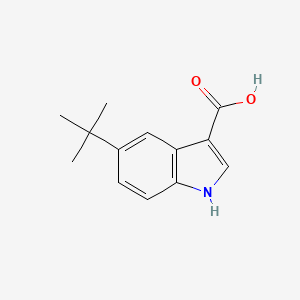

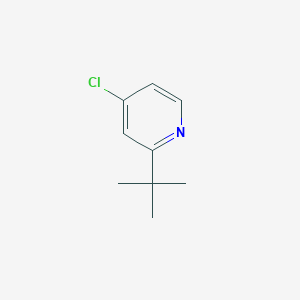

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

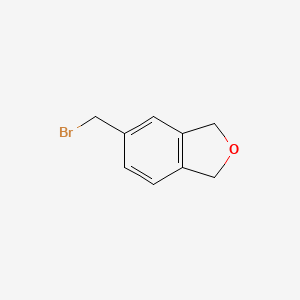

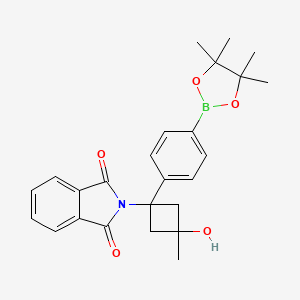

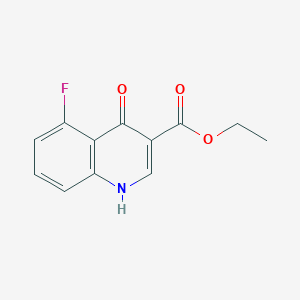

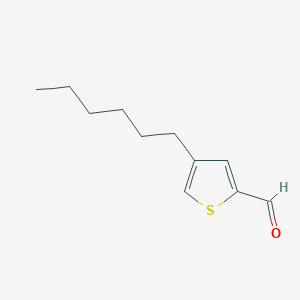

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442390.png)

![Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-](/img/structure/B1442394.png)